molecular formula C14H21ClN2O B4656707 3-chloro-N-[3-(diethylamino)propyl]benzamide

3-chloro-N-[3-(diethylamino)propyl]benzamide

Cat. No.: B4656707
M. Wt: 268.78 g/mol
InChI Key: NZPLPVLMWZYQDI-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(diethylamino)propyl]benzamide is an organic compound with the molecular formula C14H21ClN2O It is a benzamide derivative that features a chloro substituent on the benzene ring and a diethylamino propyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(diethylamino)propyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzoyl chloride+3-(diethylamino)propylamineThis compound+HCl\text{3-chlorobenzoyl chloride} + \text{3-(diethylamino)propylamine} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzoyl chloride+3-(diethylamino)propylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(diethylamino)propyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent on the benzene ring can be replaced by other nucleophiles.

    Amide hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Amide hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, products can include substituted benzamides.

    Amide hydrolysis: The major products are 3-chlorobenzoic acid and 3-(diethylamino)propylamine.

    Oxidation and reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[3-(diethylamino)propyl]benzamide has several scientific research applications:

    Medicinal chemistry: It is studied for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor antagonist.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(diethylamino)propyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diethylamino propyl group can enhance the compound’s ability to interact with biological membranes and improve its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[3-(dimethylamino)propyl]benzamide
  • 3-chloro-N-[3-(methylamino)propyl]benzamide
  • 3-chloro-N-[3-(ethylamino)propyl]benzamide

Uniqueness

3-chloro-N-[3-(diethylamino)propyl]benzamide is unique due to the presence of the diethylamino propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[3-(diethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-3-17(4-2)10-6-9-16-14(18)12-7-5-8-13(15)11-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPLPVLMWZYQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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